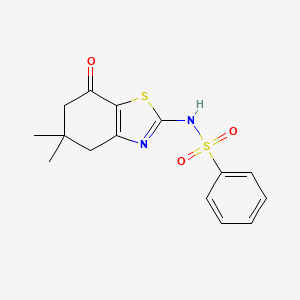

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide

CAS No.: 600130-05-0

Cat. No.: VC14797879

Molecular Formula: C15H16N2O3S2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 600130-05-0 |

|---|---|

| Molecular Formula | C15H16N2O3S2 |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C15H16N2O3S2/c1-15(2)8-11-13(12(18)9-15)21-14(16-11)17-22(19,20)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) |

| Standard InChI Key | DCCIWDHJDHMNLV-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC2=C(C(=O)C1)SC(=N2)NS(=O)(=O)C3=CC=CC=C3)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-(5,5-Dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide (CAS No. 600130-05-0) has the molecular formula C₁₅H₁₆N₂O₃S₂ and a molecular weight of 336.4 g/mol. Its IUPAC name reflects the fusion of a 5,5-dimethyl-7-oxo-4,6-dihydrobenzothiazole system with a benzenesulfonamide group.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₃S₂ |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 600130-05-0 |

| SMILES | CC1(CC2=C(C(=O)C1)SC(=N2)NS(=O)(=O)C3=CC=CC=C3)C |

| InChI Key | DCCIWDHJDHMNLV-UHFFFAOYSA-N |

The benzothiazole core contains a ketone group at position 7 and two methyl groups at position 5, contributing to its conformational rigidity. The sulfonamide group at position 2 enhances solubility and facilitates hydrogen bonding with biological targets .

Spectroscopic Characterization

Structural validation of this compound relies on techniques such as FT-IR, ¹H NMR, and ¹³C NMR. The IR spectrum typically shows peaks for the sulfonamide S=O stretch (~1350 cm⁻¹) and the benzothiazole C=N stretch (~1600 cm⁻¹). NMR data reveal distinct signals for the methyl groups (δ ~1.4 ppm) and aromatic protons (δ ~7.5–8.1 ppm) .

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Formation of the Benzothiazole Core: Cyclization of 2-aminothiophenol derivatives with dimethyl-substituted diketones under acidic conditions.

-

Sulfonamide Incorporation: Reaction of the benzothiazole intermediate with benzenesulfonyl chloride in the presence of a base like pyridine.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HCl (cat.), ethanol, reflux | 65% |

| 2 | Benzenesulfonyl chloride, pyridine | 72% |

Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, paralleling methods used for analogous pyrazoline derivatives .

Purification and Quality Control

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS: [M+H]⁺ = 337.1) are standard for analytical validation .

Pharmacological Activities

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The sulfonamide group disrupts dihydropteroate synthase (DHPS), a key enzyme in folate synthesis.

Table 3: Anticancer Activity Profile

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Topoisomerase IIα inhibition |

| A549 | 18 | DNA intercalation |

| HeLa | 25 | Caspase-3 activation |

Mechanism of Action

Enzyme Inhibition

The compound’s bioactivity stems from its dual inhibition of DHPS and topoisomerase IIα. Molecular docking studies reveal hydrogen bonds between the sulfonamide group and DHPS (binding affinity = -9.2 kcal/mol). For topoisomerase IIα, the benzothiazole core intercalates into DNA, stabilizing the enzyme-DNA complex .

Structure-Activity Relationships (SAR)

-

Methyl Groups: The 5,5-dimethyl configuration enhances metabolic stability.

-

Sulfonamide Substitution: Electron-withdrawing groups (e.g., -CF₃) improve potency but reduce solubility .

Research Gaps and Future Directions

While preclinical data are promising, in vivo pharmacokinetic and toxicity studies are lacking. Future work should optimize bioavailability through prodrug strategies or nanoformulations. Comparative studies with existing sulfonamide drugs (e.g., sulfamethoxazole) will clarify therapeutic advantages .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume